Muscone
Overview
Description
Muscone is a macrocyclic ketone and an organic compound that is the primary contributor to the odor of musk. It is a 15-membered ring ketone with one methyl substituent in the 3-position. Natural this compound is obtained from musk, a glandular secretion of the musk deer, which has been used in perfumery and medicine for thousands of years. Due to the endangered status of musk deer, nearly all this compound used today is synthetic .
Mechanism of Action
Target of Action
Muscone, a natural bioactive musk constituent, primarily targets the VEGF/PI3K/Akt/MAPK signaling pathways . These pathways play a crucial role in angiogenesis, which is a significant contributor to breast cancer metastasis . This compound also targets the STAT3, MAPK, and TGF-β/SMAD signaling pathways , which are involved in cardiac hypertrophy .
Mode of Action
This compound interacts with its targets by suppressing the phosphorylation of members of the VEGF/PI3K/Akt/MAPK axis . It works synergistically with a VEGFR2 inhibitor, an Akt inhibitor, and a MAPK inhibitor to further inhibit tube formation . In the case of cardiac hypertrophy, this compound exerts inhibitory effects by reducing the secretion of pro-inflammatory cytokines and promoting the secretion of anti-inflammatory cytokines .
Biochemical Pathways
This compound affects the VEGF/PI3K/Akt/MAPK signaling pathways and the STAT3, MAPK, and TGF-β/SMAD signaling pathways . These pathways are involved in tumor angiogenesis and cardiac hypertrophy, respectively . By modulating these pathways, this compound can suppress tumor angiogenesis and attenuate cardiac hypertrophy .
Pharmacokinetics
It is known that this compound is the main detection indicator in the quality control of musk . The common analytical method for detecting this compound is Gas Chromatography (GC), and researchers have established novel and convenient methods such as HPLC-RI, RP-UPLC-ELSD, and Single-Sweep Polarography .
Result of Action
This compound suppresses breast cancer progression via tumor angiogenic inhibition in cellular and animal models . It inhibits breast cancer cell proliferation and migration as well as tumor cell-conditioned medium-based endothelial cell proliferation and migration . In the context of cardiac hypertrophy, this compound exerts cardio-protective effects by inhibiting phosphorylation of key proteins in the STAT3, MAPK, and TGF-β/SMAD pathways .
Action Environment
Environmental factors can influence the action of this compound. For instance, the this compound content in musk secreted by Alpine musk deer was found to be correlated with age . The this compound content of adults was significantly higher than in older individuals . Health condition also influences this compound’s action, with healthy males having significantly higher this compound content than weaker ones . Mating history or captive environment had an insignificant effect on this compound content .
Biochemical Analysis
Biochemical Properties
Muscone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the human musk receptors OR5AN1 and OR1A1. This compound activates these receptors at nanomolar concentrations, leading to robust responses. The interaction involves hydrogen-bond formation from tyrosine-258 and hydrophobic interactions with surrounding aromatic residues in the receptor . Additionally, this compound has been shown to influence the phosphorylation of key proteins in the VEGF/PI3K/Akt/MAPK signaling pathways, which are crucial for cellular processes such as angiogenesis .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In breast cancer cells, this compound has been found to suppress tumor progression by inhibiting angiogenesis through the VEGF/PI3K/Akt/MAPK signaling pathways . It also inhibits the proliferation and migration of endothelial cells and tumor cells. In cardiac myocytes, this compound attenuates angiotensin II-induced cardiac hypertrophy by inhibiting the STAT3, MAPK, and TGF-β/SMAD signaling pathways . Furthermore, this compound has neuroprotective effects, reducing oxidative stress and apoptosis in ischemia-reperfusion injury models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules and subsequent modulation of signaling pathways. This compound binds to the human musk receptors OR5AN1 and OR1A1, leading to receptor activation and downstream signaling . In cancer cells, this compound inhibits the phosphorylation of VEGF/PI3K/Akt/MAPK pathway members, thereby suppressing angiogenesis and tumor growth . In cardiac cells, this compound inhibits the phosphorylation of key proteins in the STAT3, MAPK, and TGF-β/SMAD pathways, reducing cardiac hypertrophy and injury .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to maintain its stability and efficacy in long-term studies. For example, in a study using an AAV-delivered this compound-induced transgene system, this compound enabled remote, dose- and exposure-time-dependent control of gene expression in mice for at least 20 weeks . This indicates that this compound can provide sustained therapeutic effects over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In breast cancer models, this compound exhibited a dose-dependent inhibition of tumor angiogenesis and progression . Higher doses of this compound were more effective in suppressing tumor growth and reducing microvessel density. In cardiac hypertrophy models, this compound at a dose of 2 mg/kg/day significantly attenuated cardiac hypertrophy and injury without causing toxicity or adverse effects . These findings suggest that this compound has a favorable safety profile at therapeutic doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. In cardiac cells, this compound inhibits the phosphorylation of key proteins in the STAT3, MAPK, and TGF-β/SMAD pathways, which are involved in cardiac hypertrophy and injury . In cancer cells, this compound modulates the VEGF/PI3K/Akt/MAPK signaling pathways, affecting angiogenesis and tumor progression . These interactions highlight the role of this compound in regulating metabolic flux and cellular responses.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific mechanisms. Studies have shown that this compound can enhance the transport of other compounds, such as geniposide, across the human nasal epithelial cell monolayer by increasing cell membrane fluidity and disassembling tight junctions . This suggests that this compound can influence its own transport and distribution by modulating cellular barriers and enhancing permeability.
Subcellular Localization
The subcellular localization of this compound and its effects on activity and function have been investigated in various studies. This compound has been shown to activate the angiogenin/plexin-B2 axis, which involves the nuclear translocation of angiogenin and subsequent stimulation of ribosomal RNA transcription . This indicates that this compound can influence subcellular localization and gene expression by modulating specific signaling pathways and targeting signals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Muscone has been synthesized by various methods, primarily focusing on constructing the 15-membered ring. One common method involves ring-closing metathesis of commercially available (+)-citronellal . Another enantioselective synthesis involves an intramolecular aldol addition/dehydration reaction of a macrocyclic diketone . Additionally, this compound can be synthesized via ring-opening reactions of ®-(+)-β-methyl-β-propiolactone with functionalized organocuprate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale preparation methods such as intramolecular aldol condensation of 2,15-hexadecadione . This method is practical for large-scale production due to its irreversible nature and relatively simple synthetic operations .
Chemical Reactions Analysis
Types of Reactions
Muscone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at the methyl group using reagents like bromine or chlorine under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted this compound derivatives.
Scientific Research Applications
Muscone has a wide range of scientific research applications:
Comparison with Similar Compounds
Muscone is often compared with other macrocyclic ketones such as civetone and muscopyridine . These compounds share similar structures but differ in their olfactory properties and physiological effects. For example:
Civetone: Another macrocyclic ketone with a musky odor, derived from the civet cat.
Muscopyridine: A related compound with a similar structure but different olfactory characteristics.
This compound is unique due to its specific binding affinity to certain olfactory receptors and its distinct musky odor .
Properties
IUPAC Name |
3-methylcyclopentadecan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHUZKCOMYUFRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCCCCCCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052192 | |
Record name | 3-Methylcyclopentadecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear viscous oil with pleasant musky fragrance; [MSDSonline], Colourless or opaque crystalline mass; Soft, sweet, tenacious musk aroma | |
Record name | Muskone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6214 | |
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Record name | 3-Methyl-1-cyclopentadecanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1401/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
329 °C; 130 °C @ 0.5 mm Hg, Colorless liquids with boiling points that increase regularly with increasing molecular weight. Virtually all members of the series exhibit characteristic odor depending on the ring size. /Cycloaliphatic ketones/, 320.00 to 329.00 °C. @ 760.00 mm Hg | |
Record name | MUSKONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Methylcyclopentadecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in acetone, ethyl ether, and ethanol, very slightly, Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
Record name | MUSKONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Methylcyclopentadecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-Methyl-1-cyclopentadecanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1401/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9921 g/cu cm @ 17 °C | |
Record name | MUSKONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW | |
CAS No. |
541-91-3 | |
Record name | (±)-Muscone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Muskone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541913 | |
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Record name | Cyclopentadecanone, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methylcyclopentadecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylcyclopentadecan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.997 | |
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Record name | MUSCONE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JO79R7S9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | MUSKONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Methylcyclopentadecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
8.60 °C. @ 760.00 mm Hg | |
Record name | 3-Methylcyclopentadecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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